molecular formula C22H26ClF2N3O2S B2741828 N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride CAS No. 1216524-53-6

N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride

Cat. No.: B2741828
CAS No.: 1216524-53-6
M. Wt: 469.98
InChI Key: NOMANLMPMSXTNW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,6-difluorobenzamide core, a 4-ethoxy-substituted benzo[d]thiazole ring, and a diethylaminoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological or agrochemical applications. Its synthesis likely involves coupling reactions between substituted benzoic acid derivatives and amine intermediates, followed by salt formation, as inferred from analogous pathways in and .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O2S.ClH/c1-4-26(5-2)13-14-27(21(28)19-15(23)9-7-10-16(19)24)22-25-20-17(29-6-3)11-8-12-18(20)30-22;/h7-12H,4-6,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMANLMPMSXTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=C(C=CC=C3F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride is a synthetic compound notable for its complex structure and potential biological activities. This compound, characterized by its unique molecular architecture, has garnered interest in various fields including medicinal chemistry, pharmacology, and materials science.

Chemical Structure and Properties

  • Molecular Formula : C22H27ClN4O4S
  • Molecular Weight : 479.0 g/mol
  • CAS Number : 1215555-19-3

The compound comprises a diethylaminoethyl group, an ethoxybenzo[d]thiazole moiety, and a difluorobenzamide segment. This structural complexity is believed to contribute to its diverse biological activities.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It could interact with various receptors, altering cellular signaling processes.
  • DNA/RNA Interaction : The compound might affect gene expression and protein synthesis through interaction with nucleic acids.
  • Oxidative Stress Induction : It may generate reactive oxygen species (ROS), leading to cell death in targeted cells.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies have suggested effectiveness against various bacterial strains.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.
  • Fluorescent Probe Applications : Due to its structural features, it is being explored as a fluorescent probe for biological imaging.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Studies :
    • A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assays :
    • In vitro assays on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were comparable to established chemotherapeutic agents, indicating its potential use in cancer therapy.
  • Fluorescent Imaging Applications :
    • Research highlighted the use of this compound in cellular imaging due to its fluorescent properties, which allow for tracking cellular processes in real-time.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduced apoptosis in cancer cell lines
Fluorescent ProbeSuitable for biological imaging applications

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Structure: Shares the 2,6-difluorobenzamide backbone but lacks the thiazole and diethylaminoethyl groups.
  • Application : A chitin synthesis inhibitor used as an insecticide .

Hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Structure : Contains a tetrafluoroethoxy substituent instead of the ethoxy-thiazole group.
  • Application : Used against termites and coleopteran pests.
  • Comparison : The tetrafluoroethoxy group enhances lipid solubility and environmental persistence, whereas the target compound’s ethoxy-thiazole may improve biodegradability .

Pharmacologically Relevant Analogs

Lidocaine Hydrochloride (2-(Diethylamino)-2′,6′-acetoxylidide monohydrochloride)

  • Structure: Shares the diethylaminoethyl group but lacks the benzamide and thiazole moieties.
  • Application : Local anesthetic.
  • Key Insight: The diethylaminoethyl group in both compounds enhances cationic character under physiological conditions, aiding membrane penetration. However, the target’s benzamide-thiazole structure may confer distinct receptor-binding properties .

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1)

  • Structure: Contains a thiazole ring and difluorobenzyl group but replaces the diethylaminoethyl with a pivalamide moiety.

Triazole Derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones)

  • Synthesis : Like the target compound, these analogs involve multi-step reactions, including hydrazinecarbothioamide intermediates and tautomerization (e.g., thione ↔ thiol equilibria) .
  • Spectral Data : IR spectra of the target compound would likely show νC=S bands near 1247–1255 cm⁻¹ (absent in triazoles) and νNH bands at 3150–3414 cm⁻¹, similar to tautomer-confirmed analogs in .

Tabulated Comparison of Key Properties

Compound Name Molecular Features Biological Activity Solubility/Stability Insights
Target Compound 2,6-difluorobenzamide, ethoxy-thiazole, diethylaminoethyl Potential CNS/agrochemical agent High water solubility (HCl salt)
Teflubenzuron 2,6-difluorobenzamide, halogenated phenyl Insecticide Low solubility, persistent
Lidocaine Hydrochloride Diethylaminoethyl, acetoxylidide Local anesthetic High solubility, rapid metabolism
CAS 1215321-47-3 Fluorobenzo[d]thiazol-2-yl, diethylaminoethyl Unspecified pharmacological Moderate solubility (HCl salt)

Research Findings and Implications

  • Bioactivity: The diethylaminoethyl group in the target compound may enhance blood-brain barrier penetration compared to agrochemical analogs like teflubenzuron .
  • Synthetic Challenges : The ethoxy-thiazole moiety requires precise coupling conditions to avoid N- vs. S-alkylation side reactions, as seen in triazole syntheses .
  • Stability : The hydrochloride salt improves stability under acidic conditions, a feature shared with lidocaine but absent in neutral agrochemical benzamides .

Q & A

Q. What are the critical steps in synthesizing N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Amide Coupling : Reacting a substituted benzothiazol-2-amine with 2,6-difluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts .

Protection/Deprotection : Boc-protected intermediates may be used, followed by HCl-mediated deprotection in ether to yield the hydrochloride salt .

Purification : Recrystallization from methanol or ethanol is common to enhance purity .
Optimization Tips :

  • Monitor reaction progress via TLC (e.g., hexane:ethyl acetate gradients).
  • Adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) to minimize unreacted starting materials.
  • Control temperature (0–25°C) during acyl chloride additions to prevent side reactions .

Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm proton environments (e.g., aromatic protons at δ 7.65 ppm for benzothiazole, diethylaminoethyl protons at δ 3.10–3.53 ppm) .
    • ¹³C NMR : Verify carbonyl (C=O) and aromatic carbon signals.
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., m/z = 346.1 for related analogs) .
  • IR Spectroscopy : Identify amide C=O stretches (~1689 cm⁻¹) and aromatic C-F bonds (~1167 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, S, and Cl content (e.g., C: 48.63%, Cl: 10.25%) .

Q. What are the solubility and stability considerations for this compound in biological assays?

Methodological Answer:

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) with ≤1% DMSO to avoid cytotoxicity. Hydrochloride salts generally improve aqueous solubility .
  • Stability :
    • Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond.
    • Conduct stability studies via HPLC over 24–72 hours in assay media (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can structural modifications to the benzothiazole or diethylaminoethyl groups alter biological activity?

Methodological Answer:

  • Benzothiazole Modifications :
    • Introduce electron-withdrawing groups (e.g., -NO₂ at position 4) to enhance electrophilicity and target binding .
    • Replace ethoxy with methoxy to assess steric effects on receptor interactions .
  • Diethylaminoethyl Adjustments :
    • Replace diethylamino with dimethylamino to study cationic charge impact on cellular uptake .
    • Use in silico docking (e.g., AutoDock Vina) to predict binding affinities to kinase domains .
      Case Study : Analogous compounds showed improved antiproliferative activity with fluorinated benzamide moieties .

Q. How can contradictory data on the compound’s mechanism of action be resolved?

Methodological Answer:

  • Target Deconvolution :
    • Use siRNA knockdown or CRISPR-Cas9 to validate suspected targets (e.g., kinases, GPCRs).
    • Perform phosphoproteomics to identify signaling pathways affected .
  • Orthogonal Assays :
    • Compare results from ATPase assays (e.g., malachite green for kinase activity) and cellular viability (MTT/WST-1) to distinguish on-target vs. off-target effects .
  • Data Reconciliation : Apply statistical tools (e.g., PCA) to isolate confounding variables (e.g., batch effects in synthesis) .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • ADME Prediction :
    • Use SwissADME or ADMETLab to estimate LogP (aim for 2–4 for CNS penetration), CYP450 inhibition, and plasma protein binding .
  • MD Simulations :
    • Run 100-ns molecular dynamics (GROMACS) to assess membrane permeability and stability in lipid bilayers .
  • Metabolite Prediction :
    • Employ GLORYx or Meteor Nexus to identify potential hydrolysis sites (e.g., amide bond cleavage) .

Q. How can researchers design experiments to validate the compound’s selectivity across related biological targets?

Methodological Answer:

  • Panel Screening : Test against a diverse panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins in cell lysates .
  • Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled ATP) to quantify IC₅₀ shifts in the presence of the compound .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Process Chemistry Adjustments :
    • Replace DCM with toluene for safer solvent handling in large-scale reactions .
    • Optimize Boc-deprotection using HCl gas instead of ether-HCl for reproducibility .
  • Purification : Switch from column chromatography to fractional crystallization (e.g., acetone/water mixtures) .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

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